molecular formula C13H26N2O2 B14386975 4,4'-(Pentane-2,4-diyl)bis(morpholine) CAS No. 88472-69-9

4,4'-(Pentane-2,4-diyl)bis(morpholine)

Cat. No.: B14386975
CAS No.: 88472-69-9
M. Wt: 242.36 g/mol
InChI Key: XYUDAZTWTMOVNG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4’-(Pentane-2,4-diyl)bis(morpholine) is an organic compound that features two morpholine rings connected by a pentane-2,4-diyl linker Morpholine is a heterocyclic amine with both amine and ether functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4’-(Pentane-2,4-diyl)bis(morpholine) typically involves the reaction of morpholine with a suitable pentane-2,4-diyl precursor. One common method involves the reaction of morpholine with 2,4-pentanedione under acidic or basic conditions to form the desired bis(morpholine) compound . The reaction conditions, such as temperature and solvent, can be optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of 4,4’-(Pentane-2,4-diyl)bis(morpholine) may involve continuous flow processes to ensure consistent quality and scalability. Catalysts such as copper or cobalt on amorphous silica or alumina can be used to enhance the reaction efficiency . The use of hydrogen as a reducing agent can also improve the yield and selectivity of the desired product.

Chemical Reactions Analysis

Types of Reactions

4,4’-(Pentane-2,4-diyl)bis(morpholine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: The morpholine rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like alkyl halides for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, can be adjusted to optimize the reaction outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of 4,4’-(Pentane-2,4-diyl)bis(morpholine) can yield N-oxides, while substitution reactions can produce various alkylated or arylated derivatives.

Scientific Research Applications

4,4’-(Pentane-2,4-diyl)bis(morpholine) has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4’-(Pentane-2,4-diyl)bis(morpholine) is unique due to its pentane-2,4-diyl linker, which imparts distinct chemical and physical properties compared to similar compounds

Properties

CAS No.

88472-69-9

Molecular Formula

C13H26N2O2

Molecular Weight

242.36 g/mol

IUPAC Name

4-(4-morpholin-4-ylpentan-2-yl)morpholine

InChI

InChI=1S/C13H26N2O2/c1-12(14-3-7-16-8-4-14)11-13(2)15-5-9-17-10-6-15/h12-13H,3-11H2,1-2H3

InChI Key

XYUDAZTWTMOVNG-UHFFFAOYSA-N

Canonical SMILES

CC(CC(C)N1CCOCC1)N2CCOCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.